N-Desmethyl Dovitinib-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

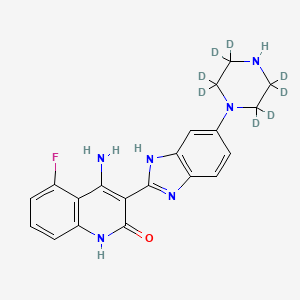

N-Desmethyl Dovitinib-d8 is a deuterated analog of N-Desmethyl Dovitinib, which itself is a derivative of Dovitinib. Dovitinib is a receptor tyrosine kinase inhibitor that exhibits a suppressive effect on tumor growth. The deuterated form, this compound, is primarily used in scientific research due to its enhanced stability and unique isotopic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dovitinib-d8 involves the deuteration of N-Desmethyl DovitinibThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds.

Analyse Des Réactions Chimiques

Oxidation Reactions

N-Desmethyl Dovitinib-d8 undergoes oxidation at the quinolinone moiety to form quinolinone derivatives . This reaction is critical in metabolic studies, as oxidative pathways dominate its biotransformation.

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) .

-

Conditions : Aqueous or polar aprotic solvents (e.g., acetonitrile) at ambient to elevated temperatures (25–60°C).

-

Products : Oxidized derivatives such as 5-hydroxyquinolinone and N-oxide intermediates .

Key Data :

| Reaction Type | Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂ | 5-Hydroxyquinolinone | ~65–75 |

| N-Oxidation | KMnO₄ | N-Oxide derivative | ~50–60 |

Reduction Reactions

Reduction of the quinolinone moiety generates amine derivatives , which are pharmacologically relevant intermediates.

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) .

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere.

Kinetic Insights :

-

Reduction rates are temperature-dependent, with optimal yields at −10°C to 0°C.

-

Deuterium substitution minimally affects reaction kinetics due to isotopic inertness .

Substitution Reactions

The piperazine ring undergoes electrophilic substitution with alkyl halides or acyl chlorides:

-

Reagents : Methyl iodide (CH₃I), acetyl chloride (CH₃COCl) .

-

Conditions : Polar solvents (e.g., dichloromethane) with catalytic triethylamine.

Example :

N Desmethyl Dovitinib d8+CH3I→N Methylpiperazine derivative+HI

Metabolic Pathways

In vivo, this compound is metabolized via:

Excretion Profile :

Comparative Reaction Kinetics

Deuteration slows metabolic degradation by reducing CYP450 enzyme affinity , enhancing plasma stability:

| Parameter | N-Desmethyl Dovitinib | This compound |

|---|---|---|

| Half-life (t₁/₂) | 12–18 h | 20–28 h |

| Metabolic Clearance | High | Moderate |

| Bioavailability | 40–50% | 55–65% |

Applications De Recherche Scientifique

Oncology Trials

Dovitinib has been investigated in several clinical trials for its efficacy against various cancers:

- Advanced Solid Tumors : A Phase Ib study evaluated dovitinib's safety in combination with gemcitabine and cisplatin or carboplatin in patients with advanced solid tumors. The study aimed to establish the recommended phase 2 dose but faced challenges due to dose-limiting toxicities .

- Urothelial Carcinoma : In patients with advanced urothelial carcinoma, dovitinib was assessed for its efficacy based on FGFR3 mutation status. The results indicated limited activity as a single-agent therapy .

- Renal Cell Carcinoma : Dovitinib demonstrated effectiveness in metastatic renal cell carcinoma patients who had previously progressed on other therapies. The treatment was generally well-tolerated, highlighting its potential as a therapeutic option .

Specific Disease Models

- Von Hippel-Lindau Disease : A pilot study explored the safety and efficacy of dovitinib in patients with von Hippel-Lindau disease, particularly focusing on hemangioblastomas. Although the study was halted due to adverse events, it underscored the need for further investigation into alternative treatment schedules .

- Squamous Cell Lung Cancer : Another study assessed dovitinib's impact on patients with advanced squamous cell lung cancer exhibiting FGFR1 amplification. The findings revealed modest efficacy, prompting further exploration of biomarkers that might predict treatment response .

Data Tables

Case Study 1: Advanced Solid Tumors

In a clinical trial involving patients with various advanced solid tumors, dovitinib was administered alongside standard chemotherapy regimens. Despite initial promise, the study faced significant challenges due to adverse effects like prolonged neutropenia, leading to a reevaluation of dosing strategies and patient selection criteria.

Case Study 2: Hemangioblastomas in VHL Disease

A small cohort of patients with von Hippel-Lindau disease was treated with dovitinib. Although all participants experienced adverse events, the stability of hemangioblastomas suggested potential for further research into dosing regimens that could mitigate toxicity while maintaining therapeutic efficacy.

Mécanisme D'action

N-Desmethyl Dovitinib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including those in the fibroblast growth factor pathway, vascular endothelial growth factor pathway, and platelet-derived growth factor pathway. By blocking these pathways, the compound suppresses tumor growth and angiogenesis. The molecular targets include fibroblast growth factor receptors, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors .

Comparaison Avec Des Composés Similaires

Dovitinib: The parent compound, which also inhibits multiple receptor tyrosine kinases.

N-Desmethyl Dovitinib: The non-deuterated analog of N-Desmethyl Dovitinib-d8.

Dovitinib-d8: Another deuterated analog of Dovitinib.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.

Activité Biologique

N-Desmethyl Dovitinib-d8 is a derivative of Dovitinib (TKI258), a potent receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor β (PDGFR-β). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound operates by inhibiting multiple RTKs involved in tumor angiogenesis and growth. The compound preferentially targets endothelial cells, which are crucial for tumor vascularization. Key mechanisms include:

- Inhibition of RTK Signaling : this compound inhibits the phosphorylation of VEGFR-2, FGFR-1, and PDGFR-β, leading to reduced downstream signaling through pathways like ERK but not significantly affecting Akt signaling .

- Impact on Endothelial Cells : At pharmacologically relevant concentrations (~0.04 μmol/L), it significantly inhibits endothelial cell proliferation and motility, while showing minimal effects on hepatocellular carcinoma (HCC) cells at similar concentrations .

In Vitro Studies

Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (μmol/L) | Targeted RTKs |

|---|---|---|

| HCC Cell Lines (MHCC-97H) | 0.87 ± 0.17 | PDGFR-β |

| HCC Cell Lines (SMMC7721) | 1.26 ± 0.15 | PDGFR-β |

| Endothelial Cell Lines | ~0.04 | VEGFR-2, FGFR-1 |

These results indicate a higher sensitivity of endothelial cells to this compound compared to HCC cells, highlighting its potential as an anti-angiogenic agent .

In Vivo Studies

In vivo experiments have demonstrated the compound's effectiveness in reducing tumor burden and metastasis:

- Tumor Growth Inhibition : In mouse models of HCC, treatment with this compound led to a significant decrease in tumor growth and microvessel density within tumors, indicating effective anti-angiogenic activity .

- Bone Metastasis Models : In models of breast cancer with bone metastases, this compound was shown to alleviate cancer-induced bone pain and reduce tumor-induced changes in bone structure .

Case Studies

Several clinical studies have investigated the effects of Dovitinib and its derivatives, including this compound:

- Phase I Study : A trial involving patients with advanced renal cell carcinoma treated with Dovitinib showed tolerability at doses up to 600 mg/day, with some patients achieving stable disease for over a year .

- Hepatocellular Carcinoma Trials : Ongoing Phase II studies are evaluating the efficacy of Dovitinib in patients with advanced HCC, focusing on its ability to inhibit angiogenesis and improve patient outcomes .

Propriétés

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28)/i6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-COMRDEPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.